Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate
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Overview
Description
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate is a complex organic compound with a unique structure that includes both nitro and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent coupling with ethylaniline. The final step involves the esterification of the resulting compound with dimethyl malonate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{4-[(methylthio)anilino]-2-nitrophenyl}malonate
- Dimethyl 2-{4-[(phenylamino)sulfonyl]-2-nitrophenyl}malonate
- Dimethyl 2-{4-[(benzylamino)sulfonyl]-2-nitrophenyl}malonate
Uniqueness
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate is unique due to the presence of the ethylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
dimethyl 2-[4-[ethyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-4-20(13-8-6-5-7-9-13)30(26,27)14-10-11-15(16(12-14)21(24)25)17(18(22)28-2)19(23)29-3/h5-12,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZNHIUXJPSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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